3,5-Difluorophenylacetonitrile

Catalog No.
S708219
CAS No.
122376-76-5
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorophenylacetonitrile

CAS Number

122376-76-5

Product Name

3,5-Difluorophenylacetonitrile

IUPAC Name

2-(3,5-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2

InChI Key

OBMYMTSBABEPIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)CC#N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC#N

The exact mass of the compound 3,5-Difluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluorophenylacetonitrile (CAS 122376-76-5) is a highly specialized, fluorinated aromatic building block widely procured for the synthesis of active pharmaceutical ingredients (APIs), including 5-lipoxygenase inhibitors, Pim kinase inhibitors, and antiretroviral intermediates [1]. Characterized by a strongly electron-withdrawing 3,5-difluorophenyl ring coupled to an acetonitrile moiety, the compound exhibits distinct electronic properties that significantly alter its reactivity compared to standard benzyl cyanides [2]. For industrial buyers, its value lies in its dual functionality: the highly acidic alpha-protons enable facile multi-alkylation for spiro or branched functionalization, while the activated difluoro-aromatic system permits direct nucleophilic aromatic substitution (SNAr) without the need for transition metal catalysts[2].

Attempting to substitute 3,5-difluorophenylacetonitrile with unfluorinated phenylacetonitrile or mono-fluorinated isomers fundamentally disrupts downstream synthetic pathways. The two meta-fluorine atoms synergistically lower the pKa of the benzylic protons to approximately 19, making it nearly three orders of magnitude more acidic than unsubstituted phenylacetonitrile (pKa ~21.9) [1]. This extreme acidity dictates its processability: while it excels in base-mediated alpha-alkylations, it actively quenches strong organometallic reagents (like Grignards), rendering standard nitrile-addition routes unviable [1]. Furthermore, substituting this nitrile with alternative 3,5-difluorobenzyl sources, such as 3,5-difluorobenzyl bromide, introduces severe lachrymatory handling hazards that mandate costly engineering controls and specialized PPE during scale-up, making the nitrile the preferred, safer synthon for incorporating the 3,5-difluorobenzyl motif [1].

Benzylic C-H Acidity and Alpha-Alkylation Efficiency

The 3,5-difluoro substitution exerts a strong inductive electron-withdrawing effect, significantly increasing the acidity of the alpha-protons. Quantitative assessments place the pKa of 3,5-difluorophenylacetonitrile at approximately 19, compared to 21.9 for unsubstituted phenylacetonitrile [1]. This enhanced acidity allows for rapid, quantitative double-alkylation (e.g., with bis-(2-chloroethyl)ether or methyl iodide) using standard bases like NaH or K2CO3, achieving high yields without the need for cryogenic conditions or ultra-strong bases like LDA [2].

Evidence DimensionBenzylic proton acidity (pKa)
Target Compound DatapKa ~19
Comparator Or BaselinePhenylacetonitrile (pKa ~21.9)
Quantified Difference~2.9 pKa unit reduction (nearly 1000-fold increase in acidity)
ConditionsBase-mediated alpha-alkylation in polar aprotic solvents (e.g., DMF, DMSO)

Enables cost-effective, high-yield synthesis of alpha-dimethyl or cycloalkyl derivatives using milder bases and standard ambient or ice-bath conditions.

Processability Warning: Grignard Reagent Quenching

While the high alpha-acidity is advantageous for alkylation, it fundamentally alters the compound's behavior with strong nucleophiles. During synthetic route scouting for antiretroviral intermediates, reacting 3,5-difluorophenylacetonitrile with Grignard reagents resulted in <5% yield of the desired ketone[1]. Instead of attacking the nitrile carbon, the Grignard reagent acts as a base, preferentially deprotonating the acidic benzylic C-H bonds and quenching the reaction, whereas standard aliphatic or less acidic aryl nitriles typically achieve >70% yields under identical conditions [1].

Evidence DimensionKetone yield via Grignard addition to nitrile
Target Compound Data<5% yield (due to competitive deprotonation)
Comparator Or BaselineStandard aryl nitriles (>70% typical yield)
Quantified Difference>65% yield reduction; fundamental pathway failure
ConditionsOrganometallic (Grignard) addition to the nitrile group

Prevents costly route-scouting failures by warning buyers to avoid direct Grignard additions and instead utilize alternative ketone-synthesis pathways like Weinreb amides.

Nucleophilic Aromatic Substitution (SNAr) Competence

The presence of two fluorine atoms at the 3 and 5 positions sufficiently activates the aromatic ring for direct nucleophilic aromatic substitution (SNAr). In the synthesis of 5-lipoxygenase inhibitors (e.g., CJ-13610), one of the fluorine atoms in the alpha-alkylated 3,5-difluorophenylacetonitrile intermediate is directly displaced by sodium methylsulfide in hot DMF to yield the corresponding thioether [1]. Unfluorinated or mono-fluorinated phenylacetonitriles are entirely inert to these conditions and would require expensive palladium or copper catalysts to achieve similar C-S bond formation[1].

Evidence DimensionAromatic C-S bond formation requirement
Target Compound DataDirect SNAr displacement (catalyst-free)
Comparator Or BaselinePhenylacetonitrile (requires Pd/Cu transition-metal catalysis)
Quantified DifferenceElimination of 100% of precious metal catalyst costs for thioether formation
ConditionsReaction with NaSMe in DMF at elevated temperatures

Dramatically lowers cost-of-goods (COGs) in API manufacturing by enabling catalyst-free late-stage functionalization of the aromatic ring.

Scale-Up Handling and Lachrymatory Hazard Mitigation

When selecting a building block to incorporate a 3,5-difluorobenzyl moiety, buyers often evaluate 3,5-difluorophenylacetonitrile against 3,5-difluorobenzyl bromide. Process development reports explicitly flag 3,5-difluorobenzyl bromide as an 'acute lachrymator,' requiring stringent engineering controls, specialized PPE, and mandatory fume-hood isolation during scale-up [1]. In contrast, 3,5-difluorophenylacetonitrile, while an irritant, does not possess these severe lachrymatory properties, making it significantly safer and cheaper to handle at the multi-kilogram plant scale.

Evidence DimensionOccupational handling hazard
Target Compound DataStandard irritant (non-lachrymatory)
Comparator Or Baseline3,5-Difluorobenzyl bromide (acute lachrymator)
Quantified DifferenceElimination of severe lachrymatory exposure risks
ConditionsMulti-kilogram scale-up and plant handling

Reduces required engineering controls and improves operator safety during bulk procurement and industrial processing.

Synthesis of Alpha-Branched API Intermediates

Ideal for producing cycloalkyl or dimethyl-substituted phenylacetonitriles (e.g., for Pim kinase inhibitors or 5-LOX inhibitors) where its low pKa enables rapid, high-yield double-alkylation with standard bases like NaH[1].

Catalyst-Free Thioether/Ether Formulation

Highly recommended for synthetic routes requiring meta-substituted aromatic rings, as the 3,5-difluoro pattern allows direct SNAr displacement of a fluorine atom, bypassing the need for expensive Buchwald-Hartwig cross-coupling [2].

Safer 3,5-Difluorobenzyl Motif Incorporation

The preferred procurement choice over 3,5-difluorobenzyl bromide for large-scale manufacturing, as it avoids the acute lachrymatory hazards and associated safety infrastructure costs of the halide alternative [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.65%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.65%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,5-difluorophenylacetonitrile

Dates

Last modified: 08-15-2023

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